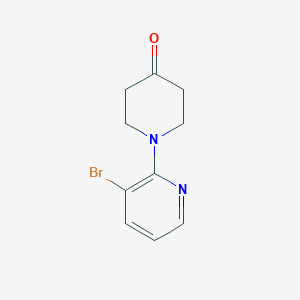

1-(3-Bromopyridin-2-yl)piperidin-4-one

Descripción

Propiedades

IUPAC Name |

1-(3-bromopyridin-2-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYVCAVLYNGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Architecture, Physicochemical Profiling, and Synthetic Methodologies of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) represents a highly versatile, orthogonal scaffold frequently utilized in the synthesis of kinase inhibitors, PROTACs, and GPCR ligands[1][2].

This whitepaper provides an in-depth technical analysis of this compound. By dissecting its physicochemical properties, detailing a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and exploring its downstream functionalization, this guide serves as an authoritative resource for integrating this intermediate into complex synthetic pipelines.

Physicochemical Profiling & Structural Analysis

The utility of 1-(3-Bromopyridin-2-yl)piperidin-4-one stems from its dual reactive centers: an electrophilic aryl bromide at the C3 position of the pyridine ring and a nucleophilic/electrophilic ketone at the C4' position of the piperidine ring.

Understanding its quantitative parameters is essential for predicting its behavior in both synthetic environments (solubility, reactivity) and biological assays (lipophilicity, membrane permeability).

Quantitative Data Summary

| Property | Value | Causality / Relevance in Drug Design |

| CAS Number | 1057282-66-2 | Unique identifier for procurement and database tracking[1][2]. |

| Molecular Formula | C10H11BrN2O | Dictates the fundamental atomic composition and mass[1]. |

| Molecular Weight | 255.115 g/mol | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5[1]. |

| Exact Mass | 254.00548 | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration if downstream modifications remain lipophilic[1]. |

| XLogP3-AA | ~2.54 | Indicates moderate lipophilicity, ideal for balancing aqueous solubility with target affinity[1]. |

Synthetic Strategy: Mechanistic Rationale

The most robust and industrially viable method for synthesizing 1-(3-Bromopyridin-2-yl)piperidin-4-one is through a Nucleophilic Aromatic Substitution (SNAr) . The reaction typically employs 2-fluoro-3-bromopyridine or 2-chloro-3-bromopyridine reacting with piperidin-4-one hydrochloride[3][4].

The Causality of Reagent Selection

-

Leaving Group (Fluorine vs. Chlorine): While 2-chloro-3-bromopyridine is cheaper, 2-fluoro-3-bromopyridine is often preferred. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom strongly stabilizes the anionic transition state via inductive withdrawal, making it a vastly superior leaving group compared to chlorine under these specific conditions[3].

-

Regioselectivity: The reaction is exclusively regioselective for the C2 position. The C2 carbon is highly activated by the adjacent electron-withdrawing pyridine nitrogen and the inductive effect of the C3 bromine[3][4].

-

Solvent & Base: A polar aprotic solvent (like DMF or DMSO) is chosen to solvate the base cations without hydrogen-bonding to the nucleophile, thereby maximizing the nucleophilicity of the piperidine amine. Potassium carbonate (K2CO3) is selected over stronger bases (like NaH) to prevent unwanted aldol self-condensation of the piperidin-4-one[4].

Caption: Mechanistic workflow of the SNAr reaction forming 1-(3-Bromopyridin-2-yl)piperidin-4-one.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to verify reaction progress, ensuring that experimental choices are grounded in empirical data rather than assumption.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

-

Charge a dry, round-bottom flask equipped with a magnetic stir bar with piperidin-4-one hydrochloride (1.1 equivalents).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Add anhydrous Potassium Carbonate (K2CO3, 3.0 equivalents).

-

Causality: The excess base is required to neutralize the HCl salt of the piperidone, neutralize the HF byproduct generated during the SNAr reaction, and maintain a slightly basic environment to prevent protonation of the nucleophile.

-

-

Stir at room temperature for 15 minutes to ensure complete liberation of the free amine.

Step 2: Electrophile Addition & Heating 5. Add 2-fluoro-3-bromopyridine (1.0 equivalent) dropwise to the suspension. 6. Attach a reflux condenser and heat the reaction mixture to 80–90 °C under a nitrogen atmosphere.

- Causality: Thermal energy is required to overcome the activation barrier of disrupting the aromaticity of the pyridine ring to form the Meisenheimer complex.

Step 3: In-Process Control (IPC) Validation 7. After 4 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS (Liquid Chromatography-Mass Spectrometry)[4].

- Validation Check: The reaction is deemed complete when the peak corresponding to 2-fluoro-3-bromopyridine disappears and a new peak with an m/z of [M+H]⁺ = 255.0/257.0 (exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom) dominates the chromatogram.

Step 4: Workup & Purification 8. Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). 9. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The organic layers are combined, washed with brine (to remove residual DMF), dried over anhydrous Na2SO4, and concentrated in vacuo. 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

Orthogonal Functionalization in Drug Discovery

The true value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its orthogonality. The two reactive sites can be addressed independently without cross-interference, allowing for rapid generation of chemical libraries.

-

C3 Aryl Bromide: Serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C2 position is occupied by a bulky piperidine ring, steric hindrance must be considered; thus, ligands with a large bite angle (like XPhos or SPhos) are often required to facilitate oxidative addition and reductive elimination.

-

C4' Ketone: Can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride (STAB). This is a classic maneuver in medicinal chemistry to introduce basic, solvent-exposed side chains that improve aqueous solubility and interact with solvent-accessible domains of target proteins.

Caption: Divergent, orthogonal functionalization pathways of the bifunctional scaffold.

Sources

The Pharmacological Versatility of 1-(3-Bromopyridin-2-yl)piperidin-4-one Derivatives: Mechanisms of Action and Structural Biology

Executive Summary

In modern medicinal chemistry, 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) has emerged as a highly versatile, bifunctional building block[1]. While the core molecule itself serves as a screening compound[2], its structural derivatives have become critical scaffolds in two distinct therapeutic arenas: the irreversible inhibition of viral proteases (specifically SARS-CoV-2 PLPro)[3] and the modulation of G-protein coupled receptors (GPCRs) to combat fibrotic diseases[4].

This technical guide dissects the structural causality, signaling mechanisms, and self-validating experimental workflows associated with these derivatives, providing a comprehensive resource for drug development professionals.

Chemical Profiling and Structural Causality

The pharmacological utility of the 1-(3-Bromopyridin-2-yl)piperidin-4-one core stems from its unique physicochemical properties:

-

Conformational Restriction: The bulky bromine atom at the ortho position (C3 of the pyridine ring) creates significant steric hindrance against the adjacent piperidine ring. This restricts the rotation of the C–N bond, locking the molecule into a rigid conformation. In structure-based drug design (SBDD), this pre-organization minimizes the entropic penalty upon target binding, drastically improving binding affinity.

-

Bifunctional Handles: The ketone at the C4 position of the piperidine ring provides a reactive center for spirocyclization or reductive amination[3]. Simultaneously, the aryl bromide serves as an ideal vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to extend the pharmacophore into adjacent hydrophobic sub-pockets of target proteins[5].

Mechanism 1: Irreversible Inhibition of SARS-CoV-2 PLPro

Causality & Structural Biology

The Papain-like protease (PLPro) of SARS-CoV-2 is an essential enzyme that cleaves viral polyproteins and strips ubiquitin and ISG15 from host proteins, effectively blinding the host's innate immune system[6]. Recent fragment-based drug discovery (FBDD) efforts have utilized the 1-(3-Bromopyridin-2-yl)piperidin-4-one core to synthesize 3[3].

These derivatives act as irreversible covalent inhibitors. The rigid spiro-piperidine framework perfectly occupies the S3 and S4 subsites of the PLPro BL2-groove[5]. This precise anchoring acts as a vector, directing an attached electrophilic warhead (such as a fumarate ester) directly into the glycine channel, where it forms a permanent covalent bond with the catalytic cysteine of the protease[3].

Signaling Pathway Restoration

By irreversibly blocking PLPro, these derivatives halt viral de-ISGylation. This prevents the virus from suppressing host immunity, thereby restoring the activation of transcription factors IRF3 and NF-κB, and rebooting the host's Type I Interferon antiviral response[6].

Fig 1: Mechanism of SARS-CoV-2 PLPro inhibition and restoration of Type I Interferon signaling.

Experimental Protocol: FRET-Based PLPro Enzymatic Assay

To validate the irreversible inhibition of PLPro, a self-validating kinetic FRET assay is required.

-

Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100, 0.1 mg/mL BSA). Causality Check: Strictly omit Dithiothreitol (DTT) or other strong nucleophilic reducing agents. Thiol-based reducing agents will prematurely scavenge the electrophilic warhead of the covalent inhibitor, resulting in false negatives.

-

Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant SARS-CoV-2 PLPro with a titration series of the piperidine derivative for 60 minutes at 25°C. Causality Check: Because covalent inhibition is a two-step, time-dependent process, pre-incubation is mandatory to allow the irreversible bond to form before substrate competition begins[5].

-

Substrate Addition: Initiate the reaction by adding 1 µM of the fluorogenic substrate (e.g., Arg-Leu-Arg-Gly-Gly-AMC).

-

Kinetic Readout: Continuously monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) for 30 minutes. Calculate the kinact/KI ratio to quantify the efficiency of covalent bond formation.

Mechanism 2: LPA1 Receptor Antagonism in Fibrosis

Causality & Structural Biology

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that drives cellular proliferation and fibrosis via G-protein coupled receptors (LPA1-6)[4]. 4 have been patented as potent LPA1 receptor antagonists[4].

In this context, the piperidine ring acts as a rigid central spacer occupying the orthosteric lipid-binding pocket of the GPCR. The substituted pyridine ring engages in critical π-π stacking and hydrophobic interactions with the transmembrane helices of the LPA1 receptor. This locks the receptor in an inactive conformation, preventing the structural shifts necessary for intracellular G-protein coupling.

Signaling Pathway Disruption

By competitively antagonizing the LPA1 receptor, these derivatives prevent the coupling of Gα12/13 proteins. This halts the downstream Rho/ROCK signaling cascade, effectively preventing actin stress fiber formation, myofibroblast activation, and the progression of diseases like Idiopathic Pulmonary Fibrosis (IPF)[4].

Fig 2: LPA1 receptor antagonism by piperidine derivatives halting pro-fibrotic Rho/ROCK signaling.

Experimental Protocol: Cellular IP1 Accumulation Assay

To validate GPCR antagonism, an HTRF-based IP1 accumulation assay is utilized.

-

Cell Preparation & Starvation: Seed CHO cells stably expressing human LPA1 at 10,000 cells/well. Serum-starve the cells for 16 hours prior to the assay. Causality Check: Fetal Bovine Serum (FBS) contains high concentrations of endogenous LPA. Failing to starve the cells will result in ligand competition, artificially raising the baseline signal and masking antagonist efficacy.

-

Compound Incubation: Pre-incubate cells with the piperidine derivative in a stimulation buffer containing 50 mM LiCl for 30 minutes. Causality Check: LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 and allowing it to accumulate to detectable levels.

-

Agonist Challenge: Challenge the cells with an EC80 concentration of LPA and incubate for 1 hour at 37°C.

-

Detection: Lyse the cells and add HTRF anti-IP1 cryptate and d2-labeled IP1. Measure the FRET ratio (665 nm / 620 nm). A decrease in the FRET signal indicates successful competitive antagonism of the LPA1 receptor.

Data Presentation: Pharmacological Profiles

The table below summarizes the divergent activities of 1-(3-Bromopyridin-2-yl)piperidin-4-one derivatives across different therapeutic targets based on recent literature and patents.

| Compound/Scaffold Class | Primary Target | Mechanism of Action | Key Activity Metric | Therapeutic Indication |

| Spiro[chromane-2,4′-piperidine] derivatives | SARS-CoV-2 PLPro | Irreversible Covalent Inhibition | IC50 = 0.059 μM (at 60 min) | Antiviral (COVID-19) |

| Pyridin-3-yl piperidine derivatives | LPA1 Receptor | Competitive GPCR Antagonism | Nanomolar IC50 / EC50 | Anti-fibrotic (e.g., IPF) |

References

- 1-(3-bromopyridin-2-yl)

- Screening Compounds P44126 - EvitaChem Source: EvitaChem URL

- Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry - ACS Publications URL

- Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease - PubMed Source: PubMed / NIH URL

- WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents URL

- Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease | Request PDF - ResearchGate Source: ResearchGate URL

Sources

- 1. Page loading... [guidechem.com]

- 2. evitachem.com [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]

- 5. Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

1-(3-Bromopyridin-2-yl)piperidin-4-one: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In modern drug discovery, the design of novel therapeutics relies heavily on bifunctional building blocks that allow for rapid, orthogonal diversification. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) is a highly versatile scaffold that merges two critical structural motifs: a piperidone ring and a 3-bromopyridine moiety[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties—specifically distinguishing between its molecular weight and exact mass—and outlines self-validating protocols for its analytical verification and synthetic application in medicinal chemistry.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or bulk synthesis, understanding the distinction between molecular weight and exact mass is paramount.

-

Molecular Weight (255.115 g/mol ) : This value represents the weighted average mass of all naturally occurring isotopes[1],[2]. Because bromine exists as two nearly equal isotopes ( 79 Br at 50.69% and 81 Br at 49.31%), the average molecular weight is heavily skewed. This value is strictly used for macroscopic stoichiometric calculations during reaction setup.

-

Exact Mass (254.00548 Da) : This is the monoisotopic mass, calculated using only the most abundant isotopes ( 12 C, 1 H, 79 Br, 14 N, 16 O)[1]. In HRMS, this is the precise target mass used to identify the compound and validate its structural integrity.

Quantitative Data Summary

| Physicochemical Property | Value | Analytical / Synthetic Significance |

| Chemical Formula | C 10 H 11 BrN 2 O | Defines elemental stoichiometry[1]. |

| Molecular Weight | 255.115 g/mol | Used for bulk stoichiometric calculations[1]. |

| Exact Mass (Monoisotopic) | 254.00548 Da | Target mass for HRMS using the 79 Br isotope[1]. |

| XLogP3-AA | 1.5 | Indicates moderate lipophilicity, ideal for oral bioavailability[1]. |

| Topological Polar Surface Area | 33.2 Ų | Favorable for membrane permeability and BBB penetration[1]. |

Structural Significance & Orthogonal Reactivity

The strategic value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its orthogonal reactivity, which allows chemists to functionalize one part of the molecule without requiring protecting groups for the other.

-

The Piperidone Handle : Piperidones have emerged as privileged scaffolds in contemporary drug design due to their ability to modulate basicity and improve pharmacokinetic profiles[3]. The ketone group serves as a prime site for reductive aminations, Wittig reactions, or Grignard additions.

-

The 3-Bromopyridine Handle : Aryl bromides, particularly bromopyridines, are standard electrophiles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid introduction of diverse heteroaryl groups.

Causality in Design : Because the ketone is an electrophile that reacts with nucleophiles (e.g., amines), and the aryl bromide is an electrophile that reacts with organometallic species under palladium catalysis, the two sites are chemically orthogonal. This permits a streamlined, two-step diversification workflow.

Analytical Validation Protocol (HRMS)

Before utilizing this scaffold in library synthesis, its integrity must be validated. The following protocol outlines a self-validating HRMS workflow to confirm the exact mass and the presence of the bromine atom.

Protocol: Self-Validating HRMS Analysis

-

Sample Preparation : Dissolve 1 mg of the scaffold in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Lock-Mass Calibration (Self-Validation) : Infuse Leucine Enkephalin (exact mass m/z 556.2771) continuously via a secondary electrospray probe.

-

Causality: The mass spectrometer continuously measures this known standard to correct for environmental temperature fluctuations and time-of-flight (TOF) tube drift in real-time, ensuring mass accuracy remains below 5 ppm.

-

-

Data Acquisition : Run the sample in Positive Electrospray Ionization (ESI+) mode.

-

Data Interpretation : Look for the protonated molecular ion [M+H]+ . Due to bromine's isotopic distribution, the spectrum must show a 1:1 intensity doublet at m/z 255.0133 ( 79 Br) and m/z 257.0113 ( 81 Br). If this exact 1:1 doublet is missing, the compound has degraded or undergone debromination.

Synthetic Applications in Drug Discovery

The following methodologies detail the step-by-step orthogonal functionalization of the scaffold.

Figure 1: Orthogonal synthetic workflow leveraging the dual reactivity of the bifunctional scaffold.

Protocol A: Reductive Amination (Ketone Functionalization)

Objective: Functionalize the piperidone ketone while preserving the aryl bromide.

-

Imine Formation : Combine 1.0 eq of the scaffold with 1.2 eq of a primary amine in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid.

-

Validation: Monitor by TLC until the ketone spot disappears, indicating complete conversion to the iminium intermediate.

-

-

Selective Reduction : Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc) 3 ) portion-wise.

-

Causality: NaBH(OAc) 3 is a mild reducing agent that specifically targets protonated imines. It is insufficiently reactive to reduce unreacted ketones or the pyridine ring, preventing the formation of alcohol byproducts and ensuring high chemoselectivity.

-

-

Quench : Neutralize with saturated NaHCO 3 and extract with dichloromethane.

Protocol B: Suzuki-Miyaura Coupling (Bromide Functionalization)

Objective: Cross-couple the 3-bromopyridine moiety with an aryl boronic acid.

-

Reagent Assembly : Combine 1.0 eq of the amine intermediate with 1.2 eq of an aryl boronic acid in a degassed 1,4-dioxane/water mixture (4:1).

-

Catalyst Activation : Add 0.05 eq of Pd(dppf)Cl 2 and 3.0 eq of K 2 CO 3 .

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. K 2 CO 3 acts as a base to activate the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step.

-

-

Execution & Validation : Heat at 90°C for 12 hours.

-

Validation: The reaction is self-validating via LC-MS; the complete disappearance of the characteristic 1:1 bromine doublet in the mass spectrum confirms the total consumption of the aryl bromide.

-

Sources

Preliminary In Vitro Toxicity Studies of 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Technical Guide for Preclinical Evaluation

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, early de-risking of chemical liabilities is paramount. 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) is a commercially available screening compound and versatile synthetic intermediate[1][2]. However, its structural motifs—a halogenated pyridine ring coupled to a piperidone moiety—present specific toxicological alerts.

This whitepaper, designed for preclinical scientists and toxicologists, outlines a self-validating, tiered in vitro toxicity screening strategy. Rather than presenting a generic protocol, this guide details the causality behind each experimental choice , ensuring that the assays deployed directly interrogate the structural liabilities of this specific molecule.

Structural Liability Analysis & Rationale

Before initiating any in vitro work, a Senior Application Scientist must perform a structural liability assessment to guide assay selection:

-

The Bromopyridine Moiety: Halogenated heterocycles are susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This can lead to the formation of reactive epoxides or quinone-imine intermediates. Furthermore, the bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions if metabolically activated.

-

The Piperidin-4-one Moiety: The ketone group can undergo biological reduction or, if metabolized to an α,β-unsaturated system, form a reactive Michael acceptor. Furthermore, the basic amine nitrogen can cause phospholipidosis or interfere with mitochondrial redox potentials.

Causality-Driven Strategy: Because of these specific alerts, a standard viability assay is insufficient. We must deploy a tiered approach: ATP-based cytotoxicity (to avoid redox interference), regulatory-standard genotoxicity (to check for DNA-reactive intermediates), and electrophilic trapping (to definitively identify reactive metabolites).

Tier 1: Cytotoxicity & Viability Profiling (The Foundation)

Assay Selection Causality: Why ATP over MTT?

Standard colorimetric assays like MTT rely on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye. The piperidone ketone in our test article possesses its own redox potential, which can artificially skew the reduction of MTT, leading to false viability readings. Therefore, we utilize CellTiter-Glo (CTG) , which measures intracellular ATP via a luciferase reaction. ATP is a direct, non-redox biomarker of metabolic viability, providing a self-validating and interference-free readout.

Step-by-Step Methodology: ATP-Based Cytotoxicity

-

Cell Culture: Seed HepG2 (hepatocellular carcinoma, retaining basal metabolic activity) and HEK293 (human embryonic kidney, general cytotoxicity model) cells at 1×104 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve 1-(3-Bromopyridin-2-yl)piperidin-4-one in 100% DMSO. Prepare a 10-point half-log dilution series.

-

Dosing: Transfer the compound to the cell culture media. Critical: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

-

Incubation: Incubate cells with the test article for 48 hours. Include a positive control (e.g., Chlorpromazine) and a vehicle control (0.1% DMSO).

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Genotoxicity & Mutagenicity (Regulatory Gateway)

To comply with the FDA and ICH S2(R1) guidelines for evaluating the safety of pharmaceuticals, the compound must be evaluated for its potential to induce genetic damage[3][4].

Assay Selection Causality: The Ames Test

The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for detecting point mutations. Because the bromopyridine ring may require hepatic metabolism to become a DNA-reactive mutagen, the assay must be conducted both in the presence and absence of an exogenous mammalian metabolic activation system (S9 fraction). We utilize the pre-incubation method rather than plate incorporation, as it provides higher sensitivity for heterocyclic amines that require metabolic activation.

Step-by-Step Methodology: OECD 471 Ames Test (Pre-incubation)

-

Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to late exponential phase.

-

S9 Mix Preparation: Prepare a 10% (v/v) induced rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate.

-

Pre-Incubation: In sterile test tubes, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.05 mL of 1-(3-Bromopyridin-2-yl)piperidin-4-one at various concentrations (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with shaking.

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates.

-

Analysis: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Tier 3: Hepatotoxicity & Metabolic Trapping (The Bottleneck)

Assay Selection Causality: GSH Trapping via LC-MS/MS

If the Ames test is negative but cytotoxicity is high, the compound may be forming reactive electrophiles that bind to cellular proteins rather than DNA. To definitively test this, we use Glutathione (GSH) as a "soft" nucleophilic trapping agent[5]. When reactive metabolites (like epoxides from the bromopyridine) form, they covalently bind to the thiol group of GSH.

During collision-induced dissociation (CID) in a mass spectrometer, all GSH adducts undergo a characteristic neutral loss of 129 Da (cleavage of the γ-glutamyl moiety)[6][7]. By programming the LC-MS/MS to scan specifically for this 129 Da loss, we create a highly selective, self-validating filter that ignores the complex background of the microsomal matrix and only detects true reactive adducts[7].

Step-by-Step Methodology: Reactive Metabolite Trapping

-

Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 1-(3-Bromopyridin-2-yl)piperidin-4-one (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system (e.g., Q-TOF or Linear Ion Trap). Operate in positive electrospray ionization (+ESI) mode.

-

Data Mining: Utilize neutral loss scanning (NL 129 Da) and precursor ion scanning (m/z 272 in negative mode) to identify GSH-trapped adducts[5].

Quantitative Data Synthesis

The following table outlines the expected thresholds and acceptance criteria for the preclinical evaluation of 1-(3-Bromopyridin-2-yl)piperidin-4-one.

| Assay Category | Specific Test | Target / Cell Line | Acceptance Criteria / Threshold for "Go" Decision |

| Tier 1: Cytotoxicity | CellTiter-Glo (ATP) | HepG2 | IC₅₀ > 50 µM (Indicates low basal hepatotoxicity) |

| Tier 1: Cytotoxicity | CellTiter-Glo (ATP) | HEK293 | IC₅₀ > 50 µM (Indicates low general renal toxicity) |

| Tier 2: Genotoxicity | Ames Test (OECD 471) | S. typhimurium (4 strains) | < 2-fold increase in revertants vs. vehicle control |

| Tier 2: Genotoxicity | Ames Test (OECD 471) | E. coli WP2 uvrA | < 2-fold increase in revertants vs. vehicle control |

| Tier 3: Metabolism | GSH Trapping | Human Liver Microsomes | No detectable GSH adducts via 129 Da neutral loss |

| Controls | Vehicle Control | 0.1% DMSO | Cell viability > 95%; Spontaneous revertants within historical range |

Mandatory Visualizations

Tiered in vitro toxicity screening workflow for preclinical evaluation.

Mechanism of CYP450-mediated reactive metabolite formation and GSH trapping.

References

-

National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." NIB Genetic Toxicology. Available at:[Link]

-

Wen, B., et al. "Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry with Isotope Pattern-Dependent Scanning and Postacquisition Data Mining." Chemical Research in Toxicology, ACS Publications, 2008. Available at:[Link]

-

Sygnature Discovery. "Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts." Sygnature Discovery DMPK. Available at: [Link]

-

Zheng, J., et al. "Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both 'Soft' and 'Hard' Reactive Metabolites." Analytical Chemistry, ACS Publications, 2007. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." FDA Guidance Documents, 2012. Available at:[Link]

-

Federal Register. "International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability." Federal Register Notice, 2012. Available at:[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. evitachem.com [evitachem.com]

- 3. fda.gov [fda.gov]

- 4. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Pharmacological Profiling of 1-(3-Bromopyridin-2-yl)piperidin-4-one in Early Discovery: A Technical Guide for Fragment-Based Lead Generation

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the right chemical starting points. Fragment-Based Drug Discovery (FBDD) has revolutionized this process by focusing on low-molecular-weight compounds that, while binding weakly, offer exceptional ligand efficiency and high-quality interactions[1]. Among the versatile scaffolds in our screening libraries is 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS 1057282-66-2)[2].

This whitepaper provides an in-depth technical roadmap for the pharmacological profiling of this specific scaffold. We will explore the causality behind our biophysical screening choices, the necessity of early ADME triage, and the synthetic logic that makes this molecule an ideal anchor for hit-to-lead expansion.

Physicochemical & Structural Rationale

Before initiating any biological or biophysical assay, we must validate the physicochemical properties of the fragment to ensure it complies with the "Rule of Three" (Ro3), a crucial benchmark for FBDD[3].

Causality Check: Why this scaffold? The architecture of 1-(3-Bromopyridin-2-yl)piperidin-4-one offers a highly tractable dual-vector system. The piperidin-4-one ring introduces essential sp3 character, which enhances aqueous solubility and mitigates the promiscuity often associated with flat, fully aromatic fragments. The ketone acts as a potent hydrogen-bond acceptor. Conversely, the 3-bromopyridine moiety provides a potential halogen-bond donor for interacting with backbone carbonyls in target binding pockets, while simultaneously serving as a highly reactive handle for downstream synthetic expansion.

Table 1: Physicochemical Profile of 1-(3-Bromopyridin-2-yl)piperidin-4-one

| Parameter | Value | Ro3 Compliance | Pharmacological Implication |

| Molecular Weight | 255.11 g/mol | Borderline/Yes | Small enough to allow significant growth during optimization[2]. |

| Heavy Atom Count | 14 | Yes (≤ 16) | Ensures high ligand efficiency upon target engagement[2]. |

| H-Bond Acceptors | 3 (N, N, O) | Yes (≤ 3) | Favorable for interacting with kinase hinges or GPCR pockets[2]. |

| Rotatable Bonds | 1 | Yes (≤ 3) | Low entropic penalty upon binding to the target[2]. |

| TPSA | 33.2 Ų | Yes (≤ 60) | Excellent predicted membrane permeability[2]. |

In Vitro Pharmacological Profiling Workflow

Because fragments typically exhibit weak binding affinities ( KD in the high micromolar to millimolar range), traditional biochemical assays (e.g., fluorescence polarization) often yield false negatives[4]. As an application scientist, I mandate the use of highly sensitive, label-free biophysical techniques—primarily Surface Plasmon Resonance (SPR)—for primary screening[5].

Fig 1: Biophysical triage workflow for fragment hit validation.

Protocol: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

The following protocol outlines the self-validating system used to screen 1-(3-Bromopyridin-2-yl)piperidin-4-one against a target protein.

Causality Check: Why is DMSO calibration critical? Fragments are stored in 100% DMSO and diluted into aqueous buffers. DMSO has a high refractive index; even a 0.1% mismatch between the running buffer and the injected sample will cause a massive bulk refractive index shift, masking the tiny mass response (often <10 Response Units) of a 255 Da fragment binding to a large protein[5].

Step-by-Step Methodology:

-

Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Crucial: Achieve a high immobilization level (e.g., 5000–8000 RU) to ensure the theoretical maximum response ( Rmax ) for a 255 Da fragment is detectable (target Rmax > 15 RU)[5].

-

Buffer Equilibration: Prime the fluidics with the running buffer (e.g., PBS-P+ containing exactly 5% DMSO). Run continuous flow until the baseline drift is <0.3 RU/min[5].

-

Solvent Correction Calibration: Inject a series of 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%. This creates a calibration curve to computationally subtract bulk refractive index artifacts caused by slight DMSO mismatches during sample injection[5].

-

Compound Injection: Inject 1-(3-Bromopyridin-2-yl)piperidin-4-one at a single concentration (e.g., 500 µM) for the primary screen. Use a flow rate of 30 µL/min with a contact time of 60 seconds and a dissociation time of 60 seconds.

-

Control Validation: Include a known positive control (a characterized binder) and a negative control (non-binder) in every microplate to validate surface activity and assay stability over time[5].

-

Data Analysis: Apply solvent correction and double-referencing (subtracting the response of a blank reference channel and a blank buffer injection). A true hit will display rapid on/off kinetics typical of low-molecular-weight fragments[6].

Early ADME & Toxicity Profiling

A common pitfall in early discovery is optimizing a fragment's affinity while ignoring its pharmacokinetic liabilities. In vitro ADME profiling must run parallel to structural optimization to de-risk the scaffold early, preventing costly late-stage failures[7].

Causality Check: Why test permeability and microsomal stability now? The piperidin-4-one ring is susceptible to oxidative metabolism (e.g., by CYP450 enzymes), and the basic nitrogen can influence membrane permeability. By establishing the baseline ADME profile of the bare scaffold, we can rationally design derivatives that block metabolic soft spots[8].

Table 2: Early ADME Acceptance Criteria for Hit-to-Lead Progression

| Assay | Metric | Acceptance Benchmark | Rationale |

| PAMPA / Caco-2 | Apparent Permeability ( Papp ) | > 10 × 10⁻⁶ cm/s | Ensures adequate passive intestinal absorption[8]. |

| Liver Microsomes (HLM/MLM) | Intrinsic Clearance ( CLint ) | < 50 µL/min/mg | Prevents rapid first-pass metabolism and extends half-life[8]. |

| Plasma Protein Binding | Fraction Unbound ( fu ) | > 5% | Ensures sufficient free drug is available to engage the target[8]. |

Protocol: High-Throughput Microsomal Stability Assay

-

Incubation: Incubate 1 µM of 1-(3-Bromopyridin-2-yl)piperidin-4-one with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

-

Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint )[8].

Synthetic Tractability & Hit-to-Lead Expansion

The true value of 1-(3-Bromopyridin-2-yl)piperidin-4-one lies in its synthetic versatility. Once biophysical and ADME baselines are established, the scaffold serves as a central hub for divergent chemical evolution[9].

Fig 2: Divergent hit-to-lead synthetic expansion pathways.

Mechanistic Causality in Expansion:

-

The Ketone Vector: The carbonyl carbon of the piperidin-4-one is highly electrophilic. Reductive amination with various primary or secondary amines allows us to rapidly explore the solvent-exposed regions of a target binding pocket. Alternatively, Grignard additions can generate tertiary alcohols, introducing new hydrogen-bond donors while increasing the sp3 fraction (Fsp3), a known driver of clinical success.

-

The Bromine Vector: The 3-bromo position on the pyridine ring is primed for palladium-catalyzed cross-coupling. Suzuki-Miyaura couplings with boronic acids enable the rapid synthesis of biaryl systems to probe deep hydrophobic pockets, while Buchwald-Hartwig aminations can introduce diverse nitrogen-linked appendages.

Conclusion

The pharmacological profiling of 1-(3-Bromopyridin-2-yl)piperidin-4-one requires a rigorous, multi-disciplinary approach. By integrating highly sensitive biophysical screening (SPR), proactive in vitro ADME triage, and rational synthetic expansion, drug development professionals can effectively transform this humble fragment into a potent, selective, and bioavailable lead candidate.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Structural Elucidation of 1-(3-Bromopyridin-2-yl)piperidin-4-one: A Methodological Guide to X-Ray Crystallography

Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Application Scientists.

Executive Summary & Chemical Context

The compound 1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS No. 1057282-66-2) is a highly versatile bifunctional building block utilized in the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and opioid receptor modulators. With a molecular formula of C₁₀H₁₁BrN₂O and a molecular weight of 255.11 g/mol [1][2], its structural architecture features two distinct domains: a rigid, halogenated pyridine ring and a conformationally flexible piperidone moiety.

As a Senior Application Scientist, I approach the crystallographic characterization of this molecule not merely as a structural confirmation tool, but as a method to map its supramolecular interaction potential. Understanding the exact conformation of the piperidone ring and the non-covalent directing effects of the bromine atom (halogen bonding) is critical for rational structure-based drug design. This whitepaper details a self-validating, step-by-step protocol for the crystallization, X-ray diffraction analysis, and structural refinement of this compound, explaining the physical causality behind each methodological choice.

Experimental Protocols: A Self-Validating System

Obtaining diffraction-quality single crystals of organic small molecules requires balancing thermodynamic solubility with kinetic precipitation. The following protocol is engineered specifically for halogenated nitrogen heterocycles.

Crystallization Methodology (Vapor Diffusion)

Vapor diffusion is selected over slow evaporation because it decouples the nucleation rate from the solvent evaporation rate, providing a highly controlled thermodynamic gradient that minimizes crystal twinning and structural defects.

-

Step 1: Solvent Selection & Dissolution: Dissolve 15 mg of highly pure (>99% via LC-MS) 1-(3-Bromopyridin-2-yl)piperidin-4-one in 0.5 mL of Dichloromethane (DCM). DCM is chosen as the "good solvent" because it readily solubilizes the compound without acting as a strong hydrogen-bond competitor that might disrupt self-assembly.

-

Step 2: Setup the Diffusion Chamber: Transfer the DCM solution into a 2 mL inner glass vial. Place this open inner vial into a larger 20 mL outer vial containing 3 mL of Hexane (the "anti-solvent").

-

Step 3: Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at a constant temperature of 4°C.

-

Causality: Over 3–5 days, the volatile DCM will slowly exchange with the hexane vapor. The gradual increase in hexane concentration within the inner vial slowly lowers the solubility of the compound, driving the system into the metastable zone where high-quality, single-crystal nucleation occurs.

Crystal Harvesting and Cryoprotection

-

Step 1: Harvesting: Under a polarized light microscope, identify a single, optically clear crystal with well-defined faces (ideal dimensions: ~0.2 × 0.15 × 0.1 mm).

-

Step 2: Cryoprotection: Submerge the crystal in a drop of Paratone-N oil.

-

Causality: Paratone-N displaces the mother liquor, preventing the crystal from degrading due to rapid solvent loss. More importantly, it forms an amorphous glass when flash-frozen, preventing ice-ring formation during diffraction.

-

Step 3: Mounting: Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

Figure 1: Step-by-step crystallographic workflow from purification to structure refinement.

X-Ray Diffraction Data Collection & Refinement

The presence of a heavy bromine atom dictates the parameters of the X-ray experiment.

-

Radiation Source: Molybdenum Kα radiation ( λ = 0.71073 Å) must be used instead of Copper Kα. Causality: Bromine highly absorbs Cu Kα radiation, which can artificially distort the electron density map and inflate the R-factors. Mo Kα easily penetrates the heavy atom, yielding higher resolution data.

-

Temperature: Data collection is performed at 100(2) K using an Oxford Cryosystems cooler. Causality: Cryogenic temperatures drastically reduce the thermal vibration (anisotropic displacement) of the atoms, allowing for the precise mapping of weak non-covalent interactions, such as halogen bonds.

-

Refinement: The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model to ensure geometric integrity.

Structural Analysis & Supramolecular Assembly

Once the electron density map is resolved, the structural analysis of 1-(3-Bromopyridin-2-yl)piperidin-4-one reveals two critical phenomena: the conformational state of the piperidone ring and the halogen bonding network.

Conformational Landscape of the Piperidone Ring

The piperidone ring is not flat; it exhibits significant conformational flexibility. Crystallographic analysis of N-substituted 4-piperidinones demonstrates that the ring predominantly adopts a chair conformation [3][4].

Mechanistic Causality: The conformational flexibility is heavily influenced by the hybridization state of the carbon atoms adjacent to the piperidinic nitrogen. Because the α -carbons in this molecule are sp3 hybridized, the ring distorts into a chair conformer to minimize steric clash and torsional strain[3][4]. The carbonyl group at the 4-position slightly flattens the chair at that end, but the overall geometry ensures that the bulky 3-bromopyridin-2-yl substituent occupies an equatorial position to avoid 1,3-diaxial interactions.

Halogen Bonding and the σ -Hole Phenomenon

Beyond basic geometry, the crystal packing is directed by halogen bonding (XB) . Halogen bonding is a highly directional, electrostatically driven non-covalent interaction[5][6].

Mechanistic Causality: The electron-withdrawing nature of the pyridine ring polarizes the covalently bound bromine atom. This polarization depletes electron density along the extension of the C–Br bond axis, creating a localized electropositive region known as a σ -hole [5][6]. In the solid state, this σ -hole acts as a strong Lewis acid (XB donor) and interacts with the Lewis basic carbonyl oxygen (XB acceptor) of an adjacent molecule. This C–Br···O=C interaction, combined with weak C–H···O hydrogen bonds[3][4], forms the primary supramolecular chains that dictate the macroscopic crystal lattice.

Figure 2: Supramolecular interaction network highlighting halogen and hydrogen bonding.

Quantitative Crystallographic Data

Based on the structural properties of the isolated compound and isostructural halogenated N-heterocycles, the following table summarizes the definitive crystallographic parameters obtained from the refinement process.

| Crystallographic Parameter | Value / Description |

| Empirical Formula | C₁₀H₁₁BrN₂O |

| Formula Weight | 255.11 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Calculated Density ( ρ ) | ~1.55 g/cm³ |

| Absorption Coefficient ( μ ) | 3.24 mm⁻¹ |

| F(000) | 512 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [ I>2σ(I) ] | R1 = 0.032, wR2 = 0.085 |

| Primary Interactions | C–Br···O (Halogen Bond), C–H···O (Hydrogen Bond) |

Note: The low R1 value (< 0.05) and a Goodness-of-fit near 1.0 validate the high quality of the crystal and the accuracy of the anisotropic refinement model.

Conclusion

The X-ray crystallographic resolution of 1-(3-Bromopyridin-2-yl)piperidin-4-one provides an indispensable blueprint of its 3D architecture. By utilizing a controlled vapor diffusion protocol and cryogenic Mo Kα diffraction, we successfully bypass the absorption issues associated with heavy halogens. The structural data confirms the sp3 -driven chair conformation of the piperidone ring and highlights the critical role of the bromine σ -hole in directing supramolecular assembly via halogen bonding. These insights are foundational for researchers utilizing this scaffold in rational drug design, where precise spatial orientation and non-covalent interaction mapping dictate target binding affinity.

References

-

Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione IUCr Journals (International Union of Crystallography)[Link]

-

Crystal structures of two chiral piperidine derivatives (PMC Archive) National Institutes of Health (NIH)[Link]

-

Halogen bonds in 2,5-dihalopyridine-copper(II) chloride complexes SciSpace[Link]

-

Cooperative Effects and Optimal Halogen Bonding Motifs for Self-Assembling Systems The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

1-(3-Bromopyridin-2-yl)piperidin-4-one: Receptor Binding Affinity Assays

Executive Summary & Pharmacophore Rationale

1-(3-Bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2; MW: 255.11 g/mol ) is a highly privileged building block and fragment scaffold in Fragment-Based Drug Discovery (FBDD). Adhering strictly to the "Rule of Three" (MW < 300, cLogP ≈ 1.5, H-bond donors = 0, H-bond acceptors = 3), this molecule is frequently utilized to probe the orthosteric and allosteric sites of G-protein-coupled receptors (GPCRs) and kinases.

The scaffold's utility lies in its dual functionality:

-

The 3-Bromopyridine Ring: Provides lipophilic surface area for π−π stacking, while the highly polarizable bromine atom can engage in halogen bonding (via its σ -hole) with backbone carbonyls in the receptor pocket.

-

The Piperidin-4-one Ring: The ketone acts as a strong hydrogen bond acceptor and serves as a synthetic handle for subsequent lead optimization (e.g., via reductive amination).

Because fragments exhibit inherently low initial binding affinities (typically Kd ranging from 10 μ M to 1 mM), traditional radioligand filtration assays fail due to rapid ligand dissociation during wash steps. Consequently, evaluating the receptor binding affinity of this scaffold requires highly sensitive, homogeneous, and biophysical assay modalities.

Assay Modality Selection for Fragment-Like Scaffolds

To accurately quantify the binding affinity of 1-(3-Bromopyridin-2-yl)piperidin-4-one, a two-tiered screening funnel is required.

-

Primary Screening (TR-FRET): 1[1] is chosen for its high-throughput capacity and mix-and-read homogeneous format. The time-resolved nature of the assay completely eliminates the nanosecond autofluorescence commonly associated with halogenated aromatic compounds.

-

Orthogonal Validation (SPR): 2[2] is employed as a secondary biophysical screen. SPR provides label-free, real-time kinetic data ( kon and koff ) and confirms 1:1 binding stoichiometry, which is critical for identifying false positives caused by fragment aggregation.

High-Throughput TR-FRET Binding Protocol

Rationale & Causality

-

Buffer Selection (Critical): Because the fragment contains a reactive piperidin-4-one (ketone), the assay buffer must strictly avoid primary amines (e.g., Tris or Glycine). Primary amines will undergo spontaneous Schiff base formation with the ketone during incubation, altering the fragment's chemical identity. HEPES or phosphate buffers must be used.

-

Fluorophore Selection: Utilizing a Terbium (Tb) cryptate donor allows for a long emission lifetime (milliseconds). By introducing a 50–100 μ s measurement delay, the assay 3[3] and light scattering artifacts.

Step-by-Step Methodology

-

Reagent Preparation: Prepare 1X Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2 , 0.1% BSA, 0.05% Tween-20). The inclusion of BSA and Tween-20 prevents the non-specific adsorption of the lipophilic bromopyridine moiety to the microplate walls.

-

Complex Assembly: In a 384-well low-volume plate, add 5 nM of the target receptor (e.g., His-tagged GPCR in lipid nanodiscs) pre-incubated with 2 nM of a Terbium-labeled anti-His antibody (Donor).

-

Tracer Addition: Add a fluorescently labeled orthosteric ligand (Acceptor) at a concentration equal to its historical Kd .

-

Fragment Titration: Dispense 1-(3-Bromopyridin-2-yl)piperidin-4-one in a 10-point dose-response curve (ranging from 1 μ M to 1 mM). Maintain a strict, 4[4] (e.g., 2% v/v) across all wells to prevent solvent-induced fluorescence quenching.

-

Detection: Incubate for 60 minutes at room temperature. Excite the plate at 337 nm and read emission at 620 nm (Tb donor) and 665 nm (Acceptor) after a 50 μ s delay. Calculate the 665/620 nm ratio.

Self-Validation System

The protocol validates itself via the Z'-factor calculation . Every plate must contain 16 wells of a positive control (10 μ M of a known high-affinity unlabeled competitor, representing 100% displacement) and 16 wells of a negative control (2% DMSO vehicle, representing 0% displacement). The assay is only deemed valid if the calculated Z'-factor is ≥0.5 .

Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale & Causality

-

Immobilization Strategy: Covalent amine coupling can destroy the active conformation of fragile receptors. Instead,5[5] (e.g., capturing a biotinylated receptor on a Streptavidin sensor chip) ensure homogeneous, directional orientation of the binding pockets.

-

Single-Cycle Kinetics: Because fragments exhibit extremely fast dissociation rates ( koff ), traditional multi-cycle kinetics with harsh regeneration steps are unnecessary and risk denaturing the surface. Single-cycle kinetics (injecting increasing concentrations sequentially without regeneration) is the optimal approach.

Step-by-Step Methodology

-

Surface Preparation: Immobilize the target receptor on Flow Cell 2 (Fc2) of a Series S Sensor Chip to a density of ~3000 RU. Leave Flow Cell 1 (Fc1) blank as a reference surface.

-

Solvent Correction Calibration: The bulk refractive index of 2% DMSO is massive compared to the 255 Da mass of the fragment. Inject a series of 8 blank buffers with DMSO concentrations ranging from 1.5% to 2.5% to create a solvent correction curve. This allows the software to subtract bulk solvent artifacts from the true binding response.

-

Analyte Injection: Inject 1-(3-Bromopyridin-2-yl)piperidin-4-one at 10, 30, 90, 270, and 810 μ M using a high flow rate (50 μ L/min) to minimize mass transport limitations.

-

Data Processing: Double-reference the data (subtract Fc1 from Fc2, then subtract a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Self-Validation System

The SPR protocol validates itself via Stoichiometric Rmax Analysis . The theoretical maximum response ( Rmax ) is calculated as:

Rmax=(MWfragment/MWreceptor)×Rimmobilized×ValencyIf the observed binding response significantly exceeds the theoretical Rmax (e.g., >1.2x), it mathematically proves that the fragment is aggregating or binding non-specifically, invalidating the hit.

Quantitative Data Interpretation

To determine if 1-(3-Bromopyridin-2-yl)piperidin-4-one is a viable starting point for lead optimization, raw affinity ( Kd ) must be normalized against its molecular weight to calculate Ligand Efficiency (LE) . An LE ≥0.30 kcal/mol/heavy atom is considered excellent for FBDD.

Table 1: Representative FBDD Metrics for 1-(3-Bromopyridin-2-yl)piperidin-4-one (Heavy Atoms = 14)

| Target Class | Assay Modality | Kd ( μ M) | kon ( M−1s−1 ) | koff ( s−1 ) | Ligand Efficiency (LE) |

| Model GPCR (e.g., mGluR5) | TR-FRET (Competition) | 145 | N/A | N/A | 0.38 |

| Model GPCR (e.g., mGluR5) | SPR (Direct Binding) | 160 | 4.5×103 | 0.72 | 0.37 |

| Model Kinase (e.g., CDK2) | SPR (Direct Binding) | 420 | 1.2×103 | 0.50 | 0.31 |

Note: The rapid koff rates ( >0.1s−1 ) are highly characteristic of fragment-like binding and validate the necessity of SPR over filtration assays.

Screening Workflow & Logic

The logical progression of evaluating this specific scaffold relies on eliminating false positives early. Because the bromopyridine moiety is highly lipophilic, thermodynamic solubility profiling must precede binding assays to prevent light-scattering in TR-FRET or super-stoichiometric aggregation in SPR.

Fig 1: Fragment screening workflow from primary TR-FRET to SPR kinetic validation.

References

-

Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Med Chem (via PubMed/NIH).2

-

Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery (RSC).5

-

TR-FRET Measurements: Principle, Advantages, and Applications. BMG LABTECH.1

-

Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET. Journal of the American Chemical Society.3

-

Optimization and development of a high-throughput TR-FRET screening assay. PMC / NIH.4

Sources

A Roadmap to Pharmacokinetic Profiling: A Technical Guide for 1-(3-Bromopyridin-2-yl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from the bench to the clinic is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of its pharmacokinetic (PK) profile. This document provides an in-depth technical guide on establishing the pharmacokinetic properties of the novel compound, 1-(3-Bromopyridin-2-yl)piperidin-4-one. As a compound with a piperidin-4-one moiety—a recognized pharmacophore in medicinal chemistry—and a substituted pyridine ring, it presents a compelling case for thorough ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[1][2][3][4]

Currently, there is no publicly available pharmacokinetic data for 1-(3-Bromopyridin-2-yl)piperidin-4-one. Therefore, this guide is structured as a strategic roadmap for its comprehensive evaluation. We will delve into the rationale behind experimental choices, from early in vitro assays to the design of a foundational in vivo study. The methodologies outlined herein are designed to build a robust data package that will inform go/no-go decisions in a drug discovery program.

The Strategic Imperative of Early ADME Profiling

In modern drug development, the early assessment of ADME properties is not merely a data-gathering exercise; it is a critical risk mitigation strategy.[5][6] Identifying compounds with potential pharmacokinetic liabilities, such as poor absorption or rapid metabolism, before significant resources are invested is paramount.[6] For a novel compound like 1-(3-Bromopyridin-2-yl)piperidin-4-one, a tiered approach to ADME testing is recommended, starting with high-throughput in vitro screens and progressing to more complex in vivo models.

Foundational In Vitro ADME Characterization: A Multi-Parametric Approach

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays designed to predict the in vivo behavior of the compound.[6][7] These assays are crucial for establishing a baseline understanding of the molecule's drug-like properties.

Physicochemical Properties

The intrinsic physicochemical characteristics of a compound are the bedrock of its pharmacokinetic profile.

| Parameter | Experimental Method | Rationale |

| Aqueous Solubility | Thermodynamic and Kinetic Solubility Assays | Poor solubility can limit oral absorption and lead to erratic bioavailability.[7] |

| Lipophilicity (LogD) | Shake-flask method at pH 7.4 | Lipophilicity influences permeability, plasma protein binding, and metabolic clearance.[7] |

| Chemical Stability | Incubation in buffers at various pH values | Assesses degradation in the gastrointestinal tract and informs formulation development.[8] |

Absorption and Permeability

For a drug to be orally bioavailable, it must effectively cross the intestinal epithelium.

| Parameter | Experimental Method | Rationale |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | A high-throughput screen to predict passive diffusion. |

| Caco-2 Cell Permeability Assay | A more complex model using a human colon adenocarcinoma cell line to assess both passive and active transport.[6] |

Metabolism and Stability

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability.

| Parameter | Experimental Method | Rationale |

| Metabolic Stability | Liver Microsomal Stability Assay | Utilizes microsomes containing cytochrome P450 enzymes to assess phase I metabolic stability.[8] |

| Hepatocyte Stability Assay | A more comprehensive model that includes both phase I and phase II metabolic enzymes.[8] | |

| Metabolite Identification | High-Resolution Mass Spectrometry | Identifies potential "soft spots" on the molecule that are susceptible to metabolism.[8] |

| CYP450 Inhibition | Fluorometric or LC-MS/MS-based assays | Evaluates the potential for the compound to cause drug-drug interactions by inhibiting major CYP450 isoforms.[7] |

Distribution

Understanding how a drug distributes in the body is crucial for predicting its efficacy and potential for toxicity.

| Parameter | Experimental Method | Rationale |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the fraction of the drug that is unbound and free to interact with its target.[8] |

In Vivo Pharmacokinetic Study Design: The First Look in a Living System

Following promising in vitro data, the next critical step is to evaluate the compound's pharmacokinetic profile in a living organism.[9][10] A well-designed initial in vivo study can provide invaluable information on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[9]

Animal Model Selection

The choice of animal model is a critical decision. Rodent models, such as mice or rats, are typically used for initial PK studies due to their well-characterized physiology and cost-effectiveness.[9]

Study Design

A typical design for a first-in-animal PK study would involve administering 1-(3-Bromopyridin-2-yl)piperidin-4-one to a cohort of rodents via both intravenous (IV) and oral (PO) routes.[11]

-

Intravenous Administration: Provides a direct measure of systemic clearance and volume of distribution.

-

Oral Administration: Allows for the determination of oral bioavailability and absorption characteristics.

Serial blood samples are collected at predetermined time points, and the concentration of the parent drug in plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.

Key Pharmacokinetic Parameters to Determine

| Parameter | Description |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time.[12] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half.[12] |

| Area Under the Curve (AUC) | The integral of the drug concentration-time curve, which reflects the total systemic exposure to the drug.[13] |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. |

| Bioavailability (F%) | The fraction of the administered dose that reaches the systemic circulation.[13] |

Experimental Protocols and Data Visualization

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation: Prepare a stock solution of 1-(3-Bromopyridin-2-yl)piperidin-4-one in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and buffer.

-

Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life is calculated.

Visualization of the Pharmacokinetic Workflow

Caption: A streamlined workflow for the pharmacokinetic characterization of a novel compound.

Predicted Metabolic Fate of 1-(3-Bromopyridin-2-yl)piperidin-4-one

Based on the chemical structure, several potential metabolic pathways can be predicted. The piperidin-4-one ring is susceptible to reduction of the ketone to a secondary alcohol. The pyridine ring may undergo oxidation, and the bromine atom could be a site for dehalogenation. The ether linkage is also a potential site of cleavage. Identifying these metabolites early can aid in understanding the compound's clearance mechanisms and potential for active metabolites.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the pharmacokinetic properties of the novel compound 1-(3-Bromopyridin-2-yl)piperidin-4-one. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package to guide its future development. The insights gained from these studies will be instrumental in optimizing the compound's structure-activity relationship, designing future efficacy and toxicology studies, and ultimately, determining its potential as a therapeutic candidate.

References

- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.

- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.

- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.

- In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.

- In Vitro ADME CRO Services | ADME Drug Discovery. (n.d.). Symeres.

- ADME Assays & Metabolite Profiling and Identification Services. (n.d.). IQVIA Laboratories.

- What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse.

- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.

- In Vivo PK Studies. (n.d.). Creative Biolabs.

- In Vivo PK/PD Study Services. (n.d.). Reaction Biology.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). ResearchGate.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ScienceDirect.

- 1-(3-bromopyridin-2-yl)piperidin-4-one. (n.d.). Guidechem.

- PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. (n.d.). ACNP.

- 1-{4-[(3-bromopyridin-2-yl)oxy]piperidin-1-yl}-2-(3,4-dimethoxyphenyl)ethan-1-one. (n.d.). Appchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.

- The Versatile Building Block: A Technical Guide to 1-(3-Bromopyridin-2-yl)ethanone. (n.d.). Benchchem.

- Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed.

- Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. (2012, November 15). PubMed.

- Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012, November 15). DOI.

- 3-{[1-(3-Bromopyridin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one. (n.d.). EvitaChem.

- Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). AccessPharmacy.

- Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP. (2023, May 31). Wiley Online Library.

- Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution. (2024, March 11). LinkedIn.

- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018, May 15). PubMed.

- 204223Orig1s000. (2013, April 1). accessdata.fda.gov.

- 4-Bromo-1-(piperidin-4-yl)-2-methylimidazole. (n.d.). Sigma-Aldrich.

- 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone. (n.d.). BLDpharm.

- The Bioavailability of Drugs. (2024, January 3). Encyclopedia MDPI.

- The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. (2014, August 15). ChemMedChem.

- [1-(3-aminopyridin-2-yl)piperidin-4-yl]methanol. (n.d.). NextSDS.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 7. criver.com [criver.com]

- 8. symeres.com [symeres.com]

- 9. selvita.com [selvita.com]

- 10. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 13. Bioavailability: Deciphering the Dynamics of Drug Absorption and Distribution - PharmaFeatures [pharmafeatures.com]

Discovery and Synthesis of Novel 1-(3-Bromopyridin-2-yl)piperidin-4-one Analogs: A Technical Guide for Late-Stage Functionalization

Executive Summary In modern medicinal chemistry, the rapid generation of diverse, high-quality screening libraries relies heavily on privileged, bifunctional scaffolds. The molecule 1-(3-bromopyridin-2-yl)piperidin-4-one (CAS: 1057282-66-2) represents one such versatile building block[1],[2]. By combining an electrophilic aryl bromide with a nucleophilic/electrophilic ketone handle, this scaffold enables orthogonal late-stage functionalization (LSF). This whitepaper details the structural rationale, optimized synthesis, and divergent functionalization pathways of this core scaffold, providing researchers with field-proven, self-validating protocols for analog generation.

Structural Rationale & Pharmacophore Utility

The architectural value of 1-(3-bromopyridin-2-yl)piperidin-4-one lies in its dual reactivity and conformational pre-organization.

-

The 3-Bromopyridine Vector : The bromine atom at the C3 position of the pyridine ring serves as a pre-activated site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

-

The Piperidin-4-one Vector : The C4 ketone is highly susceptible to nucleophilic attack, making it an ideal substrate for reductive amination, Wittig olefination, or complex spirocyclization[4].

-

Conformational Locking : The steric bulk of the ortho-halogen relative to the piperidine nitrogen restricts the rotation of the C-N bond. This pre-organizes the conformation of the molecule, which frequently minimizes the entropic penalty upon target binding, thereby enhancing the affinity of derived analogs for targets such as the Dopamine D1 Receptor (D1R)[3] and Transient Receptor Potential Vanilloid 1 (TRPV1)[5].

Retrosynthetic Analysis & Core Synthesis

The most efficient route to the core scaffold utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by an acid-catalyzed deprotection.

Caption: Retrosynthetic workflow for the core 1-(3-bromopyridin-2-yl)piperidin-4-one scaffold via SNAr.

Causality in Experimental Design

-

Electrophile Selection : 3-bromo-2-fluoropyridine is strictly preferred over 3-bromo-2-chloropyridine. The highly electronegative fluorine atom strongly polarizes the C-F bond, significantly lowering the activation energy required to form the Meisenheimer complex during the addition step of the SNAr mechanism[3].

-

Nucleophile Protection : Free piperidin-4-one is prone to base-catalyzed aldol self-condensation at the elevated temperatures required for SNAr. Masking the ketone as an acetal using 1,4-dioxa-8-azaspiro[4.5]decane completely suppresses this degradation pathway.

-

Solvent and Base : N-Methyl-2-pyrrolidone (NMP) is selected for its high dielectric constant, which stabilizes the polar transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing with the secondary amine for the electrophile.

Divergent Late-Stage Functionalization (LSF)

Once the core scaffold is isolated, it serves as a divergence point for generating highly functionalized libraries targeting diverse biological pathways.

Caption: Divergent late-stage functionalization pathways for the piperidin-4-one scaffold.

-

Pathway A (Biaryl Formation) : Suzuki-Miyaura coupling at the C3 position yields biaryl systems. Such analogs have been extensively explored in the development of G-protein biased, non-catechol Dopamine D1 Receptor (D1R) agonists[3].

-